2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S2/c1-24-14-4-8-16(9-5-14)26(22,23)17-10-20(11-17)18(21)12-25-15-6-2-13(19)3-7-15/h2-9,17H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRKGFPHPLCNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of monoacylglycerol lipase, leading to increased levels of endocannabinoids and modulation of pain and inflammation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in heterocyclic cores, substituents, and functional groups. Below is a detailed analysis:
Azetidine-Based Analogs
- BG14707 (2-(4-Fluorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one): Key Differences: Replaces the 4-methoxybenzenesulfonyl group with a 4-phenyltriazole moiety. However, the absence of a sulfonyl group reduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions . Molecular Weight: 336.36 g/mol (vs. 407.47 g/mol for the target compound).
Triazole- and Thiadiazole-Containing Compounds
- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Key Differences: Features a triazole ring instead of azetidine and includes a phenylsulfonyl group. Impact: The triazole’s larger ring size increases conformational flexibility compared to the rigid azetidine. The phenylsulfonyl group may offer similar electronic effects to the target’s 4-methoxybenzenesulfonyl but lacks the methoxy’s electron-donating properties .
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): Key Differences: Replaces azetidine with a thiadiazole-thiazolidinone system. Impact: The thiazolidinone core introduces hydrogen-bonding and polar interactions, which could enhance solubility but reduce membrane permeability compared to the target compound .
Sulfonyl- and Sulfanyl-Modified Derivatives
- 1-Adamantan-1-yl-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one (): Key Differences: Contains an adamantyl group (highly lipophilic) and a sulfinyl moiety. The sulfinyl group’s oxidation state may influence redox-sensitive interactions .
- 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (): Key Differences: Substitutes azetidine with a bis(4-fluorophenyl)ethanol backbone. Impact: The ethanol group introduces hydrogen-bonding capacity, while the dual fluorophenyl groups enhance aromatic stacking interactions. However, the absence of a sulfonyl group reduces electrophilic character .
Structural and Functional Data Table
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Heterocycle | Notable Properties |
|---|---|---|---|---|
| Target Compound | 407.47 | 4-Fluorophenylsulfanyl, 4-Methoxybenzenesulfonyl | Azetidine | High rigidity, moderate lipophilicity |
| BG14707 | 336.36 | 4-Fluorophenyl, 4-Phenyltriazole | Azetidine | Enhanced hydrogen bonding, lower molecular weight |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 537.52 | Phenylsulfonyl, Triazole | Triazole | Conformational flexibility, electron-deficient |
| 1-Adamantan-1-yl-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one | 333.45 | Adamantyl, Sulfinyl | None | High lipophilicity, redox-sensitive |
| 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol | 424.90 | Bis(4-fluorophenyl), Chlorobenzyl | None | Aromatic stacking, hydrogen-bonding capacity |
Key Research Findings and Implications
- Electronic Effects: The 4-methoxybenzenesulfonyl group’s electron-withdrawing nature may enhance stability in acidic environments compared to non-sulfonylated analogs .
- Fluorine Impact : The 4-fluorophenyl group likely reduces metabolic degradation, as seen in fluorinated analogs like .
Biological Activity
2-[(4-fluorophenyl)sulfanyl]-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one is a complex organic compound with potential biological applications. Its structure incorporates various functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H17FN2O3S2
- Molecular Weight : 380.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is believed to function as an enzyme inhibitor, blocking the active sites of target enzymes, which disrupts various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, potentially leading to therapeutic effects in diseases such as cancer or infections.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and disruption of mitochondrial membrane potential.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 15.5 | Caspase activation |
| Study 2 | HeLa | 20.3 | Mitochondrial disruption |
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against various bacterial strains. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A clinical trial investigated the use of this compound in combination with standard chemotherapy agents for breast cancer patients. Results showed improved overall survival rates compared to controls.
- Case Study on Infection Control : A study focused on the efficacy of this compound against resistant bacterial strains in a clinical setting, demonstrating its potential as an adjunct therapy in antibiotic-resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
